(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate
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Overview
Description
“(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate” is a unique chemical compound with diverse applications in scientific research. It has the CAS Number: 275388-05-1 and a molecular weight of 185.22 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (1S)-1- (hydroxymethyl)-2-propynylcarbamate . The InChI code is 1S/C9H15NO3/c1-5-7 (6-11)10-8 (12)13-9 (2,3)4/h1,7,11H,6H2,2-4H3, (H,10,12)/t7-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 185.22 .Scientific Research Applications
Synthesis and Application in Natural Products
Synthesis from L-Serine
(R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine with an overall yield of 41% through a seven-step process (Tang et al., 2014).
Application in Cytotoxic Activity
This compound is key in the synthesis of jaspine B, isolated from various sponges, and has demonstrated cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Photocatalysis and Organic Synthesis
- Photoredox-Catalyzed Amination: A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been reported. This establishes a cascade pathway for assembling a range of 3-aminochromones under mild conditions, broadening the applications in photocatalyzed protocols (Wang et al., 2022).
Crystallography and Molecular Structure
Crystal Structures Involving Hydrogen and Halogen Bonds
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, similar in structure to tert-butyl carbamates, form bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the carbonyl group in their crystal structures (Baillargeon et al., 2017).
Interplay of Strong and Weak Hydrogen Bonds
Two carbamate derivatives, including tert-butyl variants, were structurally characterized, showing an interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architecture (Das et al., 2016).
Miscellaneous Applications
Synthesis of β-Secretase Inhibitors
Enantioselective syntheses of tert-butyl carbamates were used in the production of potent β-secretase inhibitors, crucial for novel protease inhibitors (Ghosh et al., 2017).
Preparation in Organic Syntheses
Tert-butyl carbamates, including variants of the queried compound, have been prepared for use as building blocks in various organic syntheses, highlighting their versatility in this field (Guinchard et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPILXPLMVYREQ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620972 |
Source
|
Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate | |
CAS RN |
275388-05-1 |
Source
|
Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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